molecular formula C8H8F3NO4 B2708072 3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid CAS No. 2408961-99-7

3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2708072
CAS No.: 2408961-99-7
M. Wt: 239.15
InChI Key: INZBJHBSMPRZPN-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)prop-2-ynoic Acid This compound features a cyclopropylamine group attached to a propynoic acid backbone. Limited direct data exist in the provided evidence, but structurally related compounds (e.g., cyclopropylamino acids) suggest applications in medicinal chemistry or catalysis .

2,2,2-Trifluoroacetic Acid (TFA)
TFA (CAS 76-05-1; C₂HF₃O₂) is a strong fluorinated carboxylic acid with a pKa of ~0.23. It is highly soluble in water, corrosive, and widely used as a solvent, catalyst, or protein cleavage agent in organic synthesis and biochemistry . Its electron-withdrawing trifluoromethyl group enhances acidity compared to acetic acid (pKa ~4.76).

Properties

IUPAC Name

3-(1-aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.C2HF3O2/c7-6(3-4-6)2-1-5(8)9;3-2(4,5)1(6)7/h3-4,7H2,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZBJHBSMPRZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of 1-aminocyclopropane with propiolic acid under specific conditions to form the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound.

Scientific Research Applications

3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2,2,2-Trifluoroacetic Acid vs. Related Fluorinated Acids

Compound CAS Formula Acidity (Relative) Applications References
2,2,2-Trifluoroacetic acid 76-05-1 C₂HF₃O₂ Strong (pKa ~0.23) Solvent, catalyst, peptide synthesis
Chlorodifluoroacetic acid 76-04-0 C₂HClF₂O₂ Moderate (pKa ~1.3) Intermediate in agrochemicals
Trifluoroethanol 75-89-8 C₂H₃F₃O Weak (pKa ~12.4) Solvent for polymers, pharmaceuticals
Acetic acid 64-19-7 C₂H₄O₂ Weak (pKa ~4.76) General-purpose acid, food additive N/A

Key Observations:

  • TFA’s acidity surpasses non-fluorinated analogs (e.g., acetic acid) due to the inductive effect of the -CF₃ group.
  • Unlike trifluoroethanol, TFA’s high polarity and low pKa make it suitable for acidic reaction conditions, such as polysaccharide hydrolysis (e.g., in ) .

Table 2: Structural Analogs of 3-(1-Aminocyclopropyl)prop-2-ynoic Acid

Compound Key Features Potential Applications References
3-(1-Aminocyclopropyl)prop-2-ynoic acid Cyclopropylamine, alkyne-carboxylic acid Unclear; possible bioactivity N/A
2-Amino-3-(2-methylidenecyclopropyl)propanoic acid Methylene-cyclopropane, propanoic acid Metabolic studies (e.g., )
2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Trifluoromethyl pyrazole, propanoic acid Pharmaceutical intermediates

Key Observations:

  • The alkyne group in 3-(1-aminocyclopropyl)prop-2-ynoic acid may enable click chemistry or metal coordination, unlike saturated analogs.
  • Cyclopropane rings in amino acids are rare but can modulate conformational stability in peptides .

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